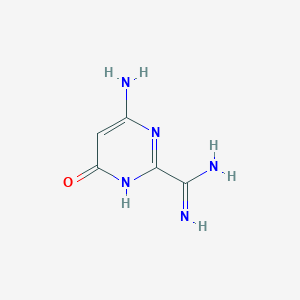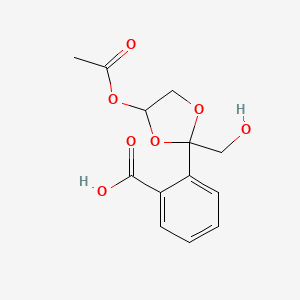
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid moiety linked to a dioxolane ring, which is further substituted with acetoxy and hydroxymethyl groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the acetoxy and hydroxymethyl groups via esterification and hydroxylation reactions, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetoxy group can be reduced to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Acetoxy-2-(carboxymethyl)-1,3-dioxolan-2-yl)benzoic acid.
Reduction: Formation of 2-(4-Hydroxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxolane ring provides structural stability and can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Acetoxy-2-azetidinone: Another compound with an acetoxy group, used in the synthesis of antibiotics.
2-(Hydroxymethyl)-1,3-dioxolane: A simpler analog with similar structural features but lacking the benzoic acid moiety.
Uniqueness
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid is unique due to its combination of functional groups and structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14O7 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-[4-acetyloxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl]benzoic acid |
InChI |
InChI=1S/C13H14O7/c1-8(15)19-11-6-18-13(7-14,20-11)10-5-3-2-4-9(10)12(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17) |
InChI Key |
HCBJTPTZYQBJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(O1)(CO)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


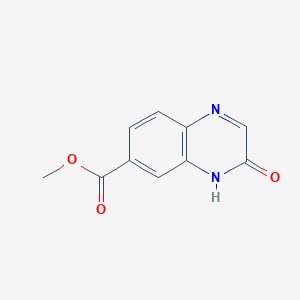
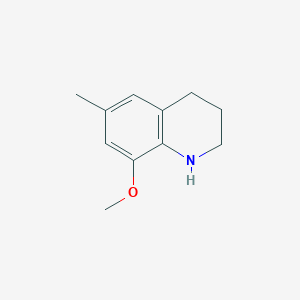

![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
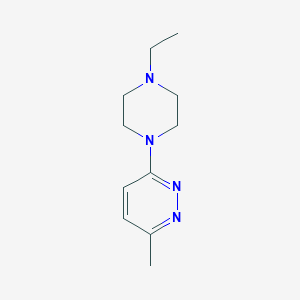
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)


![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)

![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

